molecular formula C20H16N2O5 B039593 (19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione CAS No. 116139-46-9

(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Cat. No.: B039593
CAS No.: 116139-46-9
M. Wt: 364.4 g/mol
InChI Key: CCBXXGSAGQNXHX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- typically involves multi-step organic reactions. The process may start with the preparation of the indolizinoquinoline core, followed by the introduction of the pyrano ring and the hydroxyethyl group. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrano(3’,4’6,7)indolizino(1,2-b)quinoline derivatives: Compounds with similar core structures but different functional groups.

    Quinoline derivatives: Compounds with a quinoline core structure.

    Indolizine derivatives: Compounds with an indolizine core structure.

Uniqueness

1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is unique due to its combination of multiple ring systems and functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

116139-46-9

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H16N2O5/c23-6-5-20(26)14-8-16-17-12(7-11-3-1-2-4-15(11)21-17)9-22(16)18(24)13(14)10-27-19(20)25/h1-4,7-8,23,26H,5-6,9-10H2/t20-/m0/s1

InChI Key

CCBXXGSAGQNXHX-FQEVSTJZSA-N

SMILES

C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41

Isomeric SMILES

C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)[C@@]5(CCO)O)C(=O)N41

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41

Synonyms

18-hydroxycamptothecin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.